Deschloro Lapatinib

Analytical Chemistry Impurity Profiling Mass Spectrometry

Deschloro Lapatinib (CAS 633370-23-7) is the dechlorinated analogue of the dual EGFR/HER2 tyrosine kinase inhibitor Lapatinib, differing structurally by the absence of the chlorine atom at the 3-position of the aniline ring. With a molecular formula of C29H27FN4O4S and a molecular weight of 546.61 g/mol, it is primarily classified as a process impurity arising from partial dechlorination during Lapatinib synthesis.

Molecular Formula C29H27FN4O4S
Molecular Weight 546.6 g/mol
Cat. No. B13413084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloro Lapatinib
Molecular FormulaC29H27FN4O4S
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC(=CC=C5)F
InChIInChI=1S/C29H27FN4O4S/c1-39(35,36)14-13-31-17-25-10-12-28(38-25)21-5-11-27-26(16-21)29(33-19-32-27)34-23-6-8-24(9-7-23)37-18-20-3-2-4-22(30)15-20/h2-12,15-16,19,31H,13-14,17-18H2,1H3,(H,32,33,34)
InChIKeyRZEMPBRXCDBLDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deschloro Lapatinib (CAS 633370-23-7): A Critical Process Impurity and Analytical Reference Standard for Lapatinib Quality Control


Deschloro Lapatinib (CAS 633370-23-7) is the dechlorinated analogue of the dual EGFR/HER2 tyrosine kinase inhibitor Lapatinib, differing structurally by the absence of the chlorine atom at the 3-position of the aniline ring [1]. With a molecular formula of C29H27FN4O4S and a molecular weight of 546.61 g/mol, it is primarily classified as a process impurity arising from partial dechlorination during Lapatinib synthesis [2]. Unlike the parent drug Lapatinib (MW 581.06 g/mol, C29H26ClFN4O4S), which exhibits potent EGFR and HER2 inhibition with IC50 values of approximately 10 nM in cell-free assays [3], Deschloro Lapatinib is not an approved therapeutic agent. Its principal value lies in its role as a highly characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial Lapatinib production [4].

Why Deschloro Lapatinib Cannot Substitute for Lapatinib in Biological Assays or as an Active Pharmaceutical Ingredient


Generic substitution of Lapatinib with Deschloro Lapatinib in biological or therapeutic contexts is scientifically invalid due to the critical role of the 3-chloro substituent in target binding. The crystal structure of Lapatinib bound to the EGFR kinase domain (PDB: 1XKK) reveals that the 3-chloro group on the aniline ring occupies a hydrophobic pocket and contributes to the inhibitor's exceptionally slow off-rate from the receptor [1]. Although direct comparative IC50 data for Deschloro Lapatinib against purified EGFR or HER2 are absent from the public literature, SAR studies on 4-anilinoquinazoline EGFR inhibitors consistently demonstrate that modification or removal of the aniline 3-chloro substituent significantly reduces inhibitory potency [2]. Consequently, Deschloro Lapatinib is not interchangeable with Lapatinib for in vitro kinase assays, cell-based proliferation studies, or in vivo xenograft models. Its sole appropriate use is as an analytical reference material for impurity identification and quantification, where its distinct physicochemical properties (MW 546.61 vs. 581.06) enable chromatographic separation and mass spectrometric detection [3].

Quantitative Differentiation Evidence: Deschloro Lapatinib vs. Lapatinib and In-Class Comparators


Molecular Weight Differentiation: Deschloro Lapatinib (546.61 g/mol) vs. Lapatinib (581.06 g/mol) for Mass Spectrometric Selectivity

Deschloro Lapatinib exhibits a molecular weight of 546.61 g/mol (C29H27FN4O4S), which is 34.45 g/mol lower than Lapatinib (581.06 g/mol, C29H26ClFN4O4S) due to the replacement of the chlorine atom (atomic mass ~35.45 Da) with hydrogen (~1.01 Da) [1]. This mass difference provides unequivocal selectivity in LC-MS/MS methods, as the precursor ion ([M+H]+ m/z 547.6 for Deschloro Lapatinib vs. m/z 581.1 for Lapatinib) and characteristic chlorine isotope pattern (3:1 ratio for 35Cl/37Cl) present in Lapatinib are entirely absent in Deschloro Lapatinib [2].

Analytical Chemistry Impurity Profiling Mass Spectrometry

Regulatory-Driven Chromatographic Selectivity: Retention Time Differentiation for HPLC Method Validation

Deschloro Lapatinib serves as a critical system suitability standard in stability-indicating HPLC methods for Lapatinib impurity profiling. Validated methods per ICH Q2(R1) guidelines must demonstrate baseline resolution between Lapatinib and Deschloro Lapatinib. Regulatory guidance (ICH Q3A/B) mandates that unspecified impurities be controlled below 0.05% area by HPLC, and Deschloro Lapatinib is one of the known process impurities requiring quantification [1]. Patents describing Lapatinib impurity detection methods explicitly reference the need to resolve and quantify dechlorinated impurities at these thresholds [2].

HPLC Method Validation Pharmaceutical Quality Control ICH Q3A/B Compliance

Structural Basis for Differential Kinase Binding: The Chlorine Atom's Role in the EGFR Hydrophobic Pocket

The crystal structure of Lapatinib bound to EGFR (PDB: 1XKK, resolution 2.40 Å) reveals that the 3-chloro substituent on the aniline ring occupies a hydrophobic pocket formed by residues including Cys773 in the 'sugar pocket' region [1]. This interaction contributes to the exceptionally slow off-rate (t1/2 > 300 min) of Lapatinib from purified EGFR intracellular domain, a property not shared by the chlorine-devoid EGFR inhibitors erlotinib (OSI-774) or gefitinib (ZD-1839), which lack this substituent and display faster off-rates [2]. While no direct binding data for Deschloro Lapatinib are publicly available, class-level SAR inference predicts that removal of the chlorine atom would eliminate this hydrophobic contact, likely resulting in a faster off-rate and reduced potency [3].

Kinase Inhibitor SAR EGFR Binding Crystal Structure

Comprehensive Characterization Package: Certificate of Analysis with Purity, NMR, HRMS, and HPLC Data for Regulatory Traceability

Deschloro Lapatinib reference standards from reputable suppliers (e.g., SynZeal, Veeprho, Clearsynth) are supplied with a comprehensive Certificate of Analysis (CoA) that includes HPLC purity determination (typically ≥98%), high-resolution mass spectrometry (HRMS) confirmation of molecular identity, and 1H/13C NMR structural assignment [1]. This level of characterization is mandated for ANDA submissions where impurity reference standards must demonstrate traceability against pharmacopeial standards (USP or EP) . The availability of a detailed Structure Elucidation Report (SER) ensures that the Deschloro Lapatinib standard is fit for purpose in validated analytical methods, a requirement not met by generic 'research-grade' Lapatinib samples that may contain unspecified impurity profiles [2].

Reference Standard Characterization Pharmacopeial Traceability Regulatory Compliance

Definitive Application Scenarios for Deschloro Lapatinib (CAS 633370-23-7) Based on Verified Evidence


HPLC Method Development and System Suitability Testing for Lapatinib ANDA Submissions

Deschloro Lapatinib is the appropriate reference standard for establishing system suitability parameters in stability-indicating HPLC methods intended for ANDA submissions. As documented in Section 3, the compound's distinct retention time and molecular weight (546.61 g/mol) relative to Lapatinib (581.06 g/mol) enable validation of chromatographic resolution (Rs ≥ 1.5) and specificity, directly addressing ICH Q2(R1) requirements [1]. QC laboratories should procure Deschloro Lapatinib with a full Certificate of Analysis including HPLC purity, HRMS, and NMR data to satisfy regulatory expectations for impurity reference standard traceability.

LC-MS/MS Quantification of Process Impurities in Lapatinib API Below ICH Q3A Thresholds

For bioanalytical and QC laboratories tasked with quantifying Deschloro Lapatinib as a process impurity in Lapatinib API, the distinct [M+H]+ precursor ion (m/z ~547.6) and the absence of the chlorine isotope pattern provide unambiguous selectivity in LC-MS/MS methods. This enables reliable quantification at or below the ICH Q3A reporting threshold of 0.05% area, a requirement for batch release testing and stability studies [2]. The compound's role as a known impurity standard is essential for method validation, where accuracy, precision, and limit of quantitation (LOQ) must be demonstrated using authentic reference material.

Negative Control Validation in Kinase Selectivity Profiling Panels (with Explicit Caveats)

In kinase selectivity profiling panels where Lapatinib serves as a positive control for dual EGFR/HER2 inhibition, Deschloro Lapatinib may be considered as a structurally matched negative control to confirm assay specificity. However, as noted in Section 3 (Evidence Item 3), the absence of published direct comparative IC50 data means its use as a negative control requires in-house validation of its reduced or absent kinase inhibitory activity. Investigators must independently verify that Deschloro Lapatinib exhibits >100-fold shift in IC50 relative to Lapatinib in their specific assay conditions before drawing any conclusions about target engagement specificity [3].

Pharmacopeial Reference Standard Traceability for Regulatory Filings

For CROs and pharmaceutical companies preparing ANDA or NDA submissions for generic Lapatinib formulations, procurement of Deschloro Lapatinib with documented traceability against USP or EP reference standards is a regulatory prerequisite. Suppliers such as SynZeal and Axios Research provide this traceability documentation, ensuring that the impurity reference standard used in analytical method validation meets the evidentiary standards required by regulatory agencies for demonstrating control of the Lapatinib impurity profile [4].

Quote Request

Request a Quote for Deschloro Lapatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.